Physicochemical Differentiation: XLogP3-AA Comparison with Unsubstituted 1,3,4-Oxadiazol-2-ol
The cyclopropyl substitution at the C5 position of 5-cyclopropyl-1,3,4-oxadiazol-2-ol confers a measurable increase in lipophilicity compared to the unsubstituted 1,3,4-oxadiazol-2-ol core. This is a critical differentiator for membrane permeability, oral bioavailability potential, and compound distribution [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1,3,4-Oxadiazol-2-ol (unsubstituted), XLogP3-AA: -0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (3-fold increase in theoretical partition coefficient) |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2024.11.20) computed property |
Why This Matters
A ΔXLogP3-AA of +0.4 represents a significant shift toward optimal drug-likeness (Lipinski‘s Rule of Five optimal XLogP range: 0–5), directly influencing compound selection for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] PubChem. 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. CID 19876365. View Source
